molecular formula C12H4Br4O B14217395 1,2,3,9-Tetrabromo-dibenzofuran CAS No. 617707-62-7

1,2,3,9-Tetrabromo-dibenzofuran

Cat. No.: B14217395
CAS No.: 617707-62-7
M. Wt: 483.77 g/mol
InChI Key: DTCSQVLPHLITPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,9-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran, a heterocyclic organic compound. This compound is characterized by the presence of four bromine atoms attached to the dibenzofuran core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,9-tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran. The process can be carried out using bromine or other brominating agents under controlled conditions. One common method involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically conducted at elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The bromination reaction is carefully monitored to prevent over-bromination and to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

1,2,3,9-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of hydroxylated or aminated derivatives, while oxidation can produce quinones or other oxidized forms .

Scientific Research Applications

1,2,3,9-Tetrabromo-dibenzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,9-tetrabromo-dibenzofuran involves its interaction with various molecular targets. The bromine atoms enhance the compound’s reactivity, allowing it to participate in a range of chemical reactions. The exact pathways and molecular targets depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,9-Tetrabromo-dibenzofuran is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other brominated derivatives may not be suitable .

Properties

CAS No.

617707-62-7

Molecular Formula

C12H4Br4O

Molecular Weight

483.77 g/mol

IUPAC Name

1,2,3,9-tetrabromodibenzofuran

InChI

InChI=1S/C12H4Br4O/c13-5-2-1-3-7-9(5)10-8(17-7)4-6(14)11(15)12(10)16/h1-4H

InChI Key

DTCSQVLPHLITPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C3=C(C(=C(C=C3O2)Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.